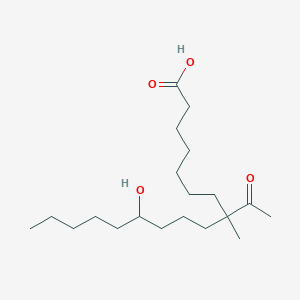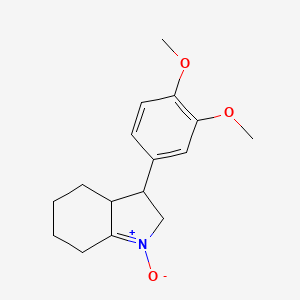
6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4(3H)-one
概要
説明
6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone class. This compound is characterized by the presence of a methoxy group at the 6th position, a piperidinopropoxy group at the 7th position, and a dihydroquinazolinone core structure. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4(3H)-one typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Piperidinopropoxy Substitution: The final step involves the substitution of the 7th position with a piperidinopropoxy group. This can be achieved through nucleophilic substitution reactions using 3-chloropropylpiperidine and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The methoxy and piperidinopropoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It has been investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including as an anti-inflammatory, analgesic, and neuroprotective agent.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
4-Chloro-6-methoxy-7-(3-piperidinopropoxy)quinazoline: This compound has a similar structure but with a chlorine atom at the 4th position.
6-Methoxy-7-(3-chloropropoxy)quinazolin-4-one: This compound has a chloropropoxy group instead of a piperidinopropoxy group at the 7th position.
Uniqueness
6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties compared to its analogs. The presence of the piperidinopropoxy group enhances its potential interactions with biological targets, making it a valuable compound for further research and development.
特性
IUPAC Name |
6-methoxy-7-(3-piperidin-1-ylpropoxy)-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-22-15-10-13-14(18-12-19-17(13)21)11-16(15)23-9-5-8-20-6-3-2-4-7-20/h10-12H,2-9H2,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNQXENATQIQBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC=N2)OCCCN3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(5-Methyl-2,5-diaza-bicyclo[2.2.1]hept-2-yl)-phenylamine](/img/structure/B8481670.png)


![3-Methoxy-5-[(methyl-sulfanyl)methyl]aniline](/img/structure/B8481694.png)

![ethyl 2-[2-[2-(dimethylamino)ethylamino]-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylate](/img/structure/B8481704.png)






![N-[(9,10-Methanoanthracen-9(10H)-yl)methyl]acetamide](/img/structure/B8481755.png)
![2,3-Dibromo-N-[(4-nitrophenyl)carbamoyl]propanamide](/img/structure/B8481761.png)
